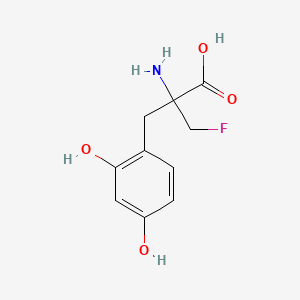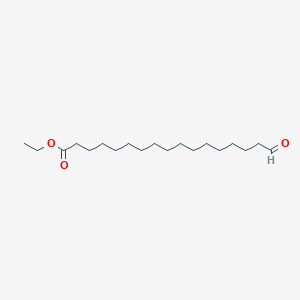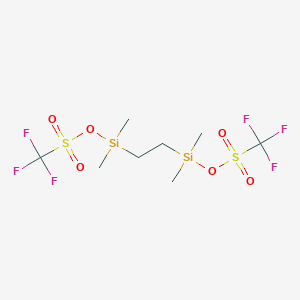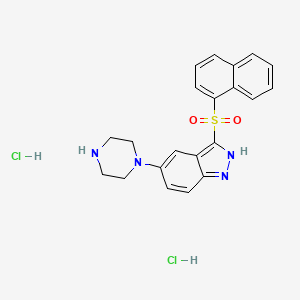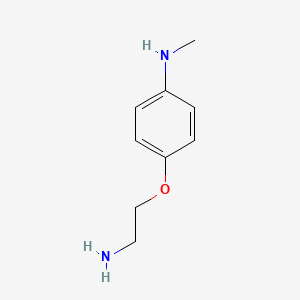![molecular formula C10H10N4 B13133613 [2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
[2,2'-Bipyridine]-5,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Bipyridine]-5,6-diamine is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound has amine groups attached to the 5th and 6th positions of the bipyridine structure. Bipyridines are widely used in coordination chemistry, serving as ligands that can form complexes with various metal ions. These complexes have applications in catalysis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-5,6-diamine typically involves the functionalization of bipyridine derivatives. One common method is the Suzuki coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as coupling partners . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods such as the Ullmann coupling and the Wurtz coupling . These methods are advantageous due to their high yields and relatively mild reaction conditions. Electrochemical methods have also been explored for the synthesis of bipyridine derivatives, offering a more environmentally friendly alternative .
化学反应分析
Types of Reactions
[2,2’-Bipyridine]-5,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the bipyridine scaffold .
科学研究应用
Chemistry
In chemistry, [2,2’-Bipyridine]-5,6-diamine is used as a ligand in coordination complexes. These complexes are studied for their catalytic properties in various organic transformations, including hydrogenation and cross-coupling reactions .
Biology
In biological research, the compound is used to study metal-protein interactions and enzyme mechanisms. Its ability to form stable complexes with metal ions makes it a valuable tool for probing the roles of metal ions in biological systems .
Medicine
In medicinal chemistry, bipyridine derivatives are explored for their potential as therapeutic agents. They have shown promise in the development of drugs for treating diseases such as cancer and neurodegenerative disorders .
Industry
In the industrial sector, [2,2’-Bipyridine]-5,6-diamine is used in the development of advanced materials, including polymers and nanomaterials. Its coordination complexes are also employed in the design of sensors and electronic devices .
作用机制
The mechanism of action of [2,2’-Bipyridine]-5,6-diamine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, thereby influencing its reactivity and catalytic activity. The compound can also interact with biological macromolecules, affecting their structure and function .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine isomer, commonly used in the synthesis of coordination polymers and as a precursor to viologens.
1,10-Phenanthroline: A related compound with a similar structure, used in coordination chemistry and as a chelating agent.
Uniqueness
What sets [2,2’-Bipyridine]-5,6-diamine apart from these similar compounds is the presence of the amine groups at the 5th and 6th positions. These functional groups provide additional sites for chemical modification and enable the formation of unique coordination complexes with distinct properties .
属性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
6-pyridin-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C10H10N4/c11-7-4-5-9(14-10(7)12)8-3-1-2-6-13-8/h1-6H,11H2,(H2,12,14) |
InChI 键 |
DLDQEIUBBXKKRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=C(C=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)

![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
